3-(dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one

Description

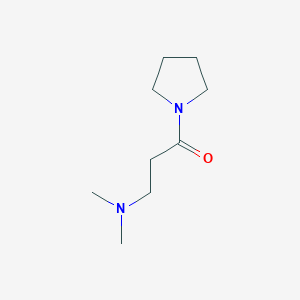

3-(Dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic cathinone derivative characterized by a ketone backbone substituted with a dimethylamino group at the β-position and a pyrrolidin-1-yl group at the α-position. This structural framework is common in psychoactive substances and pharmaceutical intermediates, where modifications to the aromatic or heterocyclic moieties significantly influence physicochemical and biological properties.

Properties

IUPAC Name |

3-(dimethylamino)-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-10(2)8-5-9(12)11-6-3-4-7-11/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGZAWGAULJLHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1479617-38-3 | |

| Record name | 3-(dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of dimethylamine with a suitable precursor, such as acrylonitrile, followed by subsequent hydrogenation. This process can be carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using advanced equipment and techniques. The process may include steps such as distillation, crystallization, and purification to achieve the required quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context of its use. The compound’s effects are mediated through its binding to target proteins, altering their activity and leading to various biochemical and physiological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one with key analogs based on substituent variations, synthetic methods, and spectral properties. Data are synthesized from the provided evidence.

Substituent Variations and Structural Analogues

Key Observations :

- Electron-Withdrawing/Donating Effects: The presence of electron-withdrawing groups (e.g., Cl in , Br in ) increases polarity and may enhance binding to biological targets.

- Amino Group Variations: The pyrrolidin-1-yl group (as in the target compound) offers a larger, more lipophilic structure compared to dimethylamino, which may influence metabolic stability and receptor affinity .

Spectral and Physicochemical Properties

Comparative ¹H NMR data (selected examples):

- 3-(Dimethylamino)-1-(4,6-dimethylpyridin-3-yl)propan-1-one: δ 8.82 (s, 1H, pyridyl H), 3.09 (t, 2H, CH₂N) .

- 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: δ 7.45–7.55 (m, 4H, Ar-H), 2.95 (s, 6H, N(CH₃)₂) .

- Target Compound: Expected signals include pyrrolidinyl protons (δ 1.8–2.1, m) and dimethylamino singlet (δ 2.2–2.4) based on analogs .

Molecular Weight and Solubility :

Pharmacological and Functional Implications

While direct activity data for the target compound are absent, related analogs exhibit diverse biological roles:

- Antitubercular Activity : Pyridyl analogs (e.g., Class M) show potent activity against Mycobacterium tuberculosis (MIC ≤ 0.03 µM) .

- Psychoactive Effects: Cathinones like 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one (structural cousin) are associated with stimulant effects due to dopamine/norepinephrine reuptake inhibition .

Biological Activity

3-(Dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one, also known as a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a dimethylamino group and a pyrrolidine moiety, which are significant for its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes:

- Dimethylamino group : Contributes to its basicity and ability to form hydrogen bonds.

- Pyrrolidine ring : Enhances lipophilicity and may influence receptor binding affinity.

Research indicates that this compound may interact with neurotransmitter systems, particularly affecting serotonin and dopamine pathways. Such interactions suggest its potential utility in treating conditions like depression and anxiety disorders.

Neuropharmacological Effects

Studies have shown that this compound acts as a modulator of neurotransmitter systems. Its ability to influence serotonin and dopamine levels positions it as a candidate for further investigation in neuropharmacology.

Anticancer Properties

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects on various cancer cell lines, including A549 lung cancer cells. The results suggest a dose-dependent reduction in cell viability, indicating potential for therapeutic applications in oncology .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | IC50 (µM) | Activity Type | Notes |

|---|---|---|---|

| This compound | 0.096 | Anticancer (A549) | Significant cytotoxicity observed |

| Related Compound A | 0.044 | Anticholinesterase | Reference compound for comparison |

| Related Compound B | 0.090 | Neuroprotective | Minimal cytotoxicity |

Case Study: Neuropharmacological Evaluation

In a study focusing on the neuropharmacological effects of this compound, researchers found that the compound significantly increased serotonin levels in rat models, suggesting an antidepressant-like effect. This study utilized behavioral assays to assess anxiety and depression-like symptoms, providing evidence for its potential therapeutic use.

Case Study: Anticancer Activity

Another investigation evaluated the anticancer effects of this compound on A549 cells. The study reported that treatment with varying concentrations led to a notable decrease in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.